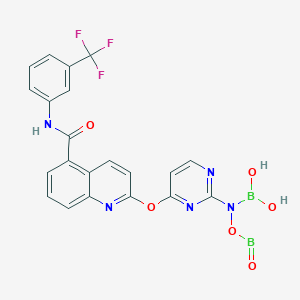
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: is a complex organic compound characterized by its unique structure, which includes boron, oxygen, nitrogen, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the quinoline derivative: This step involves the reaction of 3-(trifluoromethyl)aniline with suitable reagents to form the quinoline core.
Coupling with pyrimidine: The quinoline derivative is then coupled with a pyrimidine derivative under specific conditions to form the desired intermediate.
Introduction of the boron moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing methods like crystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quinoline derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Applications De Recherche Scientifique
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of ((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interfere with cellular processes: Affecting cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: can be compared with other similar compounds, such as:
Quinoline derivatives: Known for their biological activity and therapeutic potential.
Pyrimidine compounds: Widely used in medicinal chemistry and drug development.
Boron-containing molecules: Explored for their unique chemical properties and applications in materials science.
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C21H14B2F3N5O6 |
|---|---|
Poids moléculaire |
511.0 g/mol |
Nom IUPAC |
[oxoboranyloxy-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]oxypyrimidin-2-yl]amino]boronic acid |
InChI |
InChI=1S/C21H14B2F3N5O6/c24-21(25,26)12-3-1-4-13(11-12)28-19(32)15-5-2-6-16-14(15)7-8-17(29-16)36-18-9-10-27-20(30-18)31(23(34)35)37-22-33/h1-11,34-35H,(H,28,32) |
Clé InChI |
ULTKBTDAEZTGHN-UHFFFAOYSA-N |
SMILES canonique |
B(=O)ON(B(O)O)C1=NC=CC(=N1)OC2=NC3=CC=CC(=C3C=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


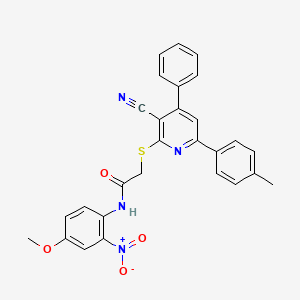
![Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15054550.png)
![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
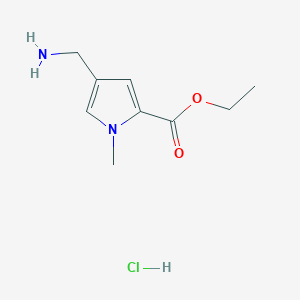
![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)
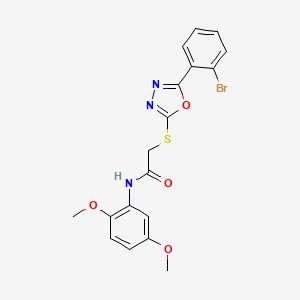
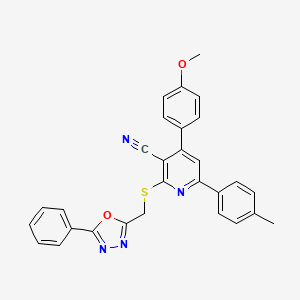
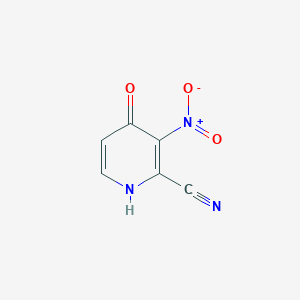
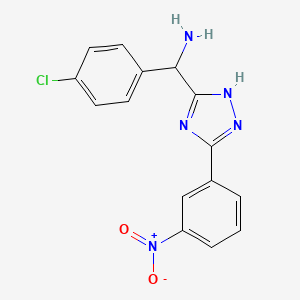
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B15054609.png)
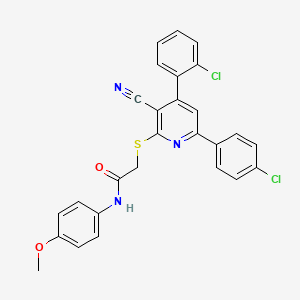
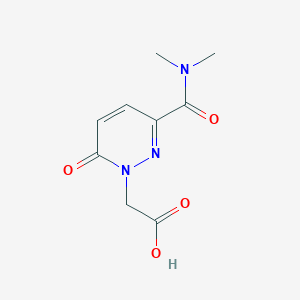
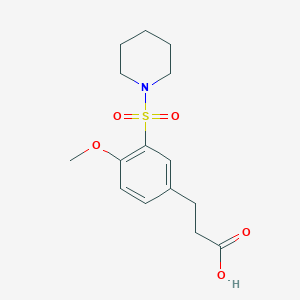
![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)
